Cas no 2228167-65-3 (tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate)
tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate
- EN300-1885625
- 2228167-65-3
- tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate
-
- Inchi: 1S/C15H31N3O2/c1-14(2,3)20-13(19)18-11-9-17(10-12-18)8-7-15(4,5)16-6/h16H,7-12H2,1-6H3
- InChI Key: TUWJPMVLAJDKQN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)CCC(C)(C)NC)=O
Computed Properties
- Exact Mass: 285.24162724g/mol
- Monoisotopic Mass: 285.24162724g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.8Ų
tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1885625-0.05g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-0.1g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-0.25g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-0.5g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-1.0g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1885625-2.5g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-5.0g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1885625-10.0g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1885625-1g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1885625-5g |
tert-butyl 4-[3-methyl-3-(methylamino)butyl]piperazine-1-carboxylate |
2228167-65-3 | 5g |
$3147.0 | 2023-09-18 |
tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate
Introduction to Tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate (CAS No. 2228167-65-3)
Tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate, with the CAS number 2228167-65-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structure of tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate makes it a promising candidate for further investigation in various medical and scientific domains.
The molecular structure of this compound features a piperazine ring substituted with a tert-butyl group at the 1-position, a 3-methyl group at the 3-position, and a methylamino group also at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of multiple nitrogen atoms in the molecule enhances its potential as a ligand or intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in exploring the pharmacological properties of piperazine derivatives. These compounds have shown promise in treating a variety of conditions, including neurological disorders, infectious diseases, and inflammatory conditions. The unique combination of substituents in tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate suggests that it may exhibit novel mechanisms of action, making it an attractive subject for further research.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The tert-butyl group provides stability to the molecule, while the methylamino and 3-methyl groups introduce specific interactions that could be exploited in drug design. Researchers have been particularly interested in how these structural features influence the compound's ability to interact with biological targets such as enzymes and receptors.
The latest studies in pharmacology have highlighted the importance of understanding the three-dimensional structure of molecules in their interactions with biological systems. Computational modeling and experimental techniques have been employed to elucidate how tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate might bind to its intended targets. These studies have provided valuable insights into how modifications to the piperazine ring can enhance or alter biological activity.
In addition to its potential as a drug intermediate, this compound has also been explored for its role in chemical synthesis. Its stability and reactivity make it a useful building block for creating more complex molecules through various organic reactions. The ability to functionalize multiple positions on the piperazine ring allows for a high degree of customization, making it a versatile tool in synthetic chemistry.
The pharmaceutical industry has been particularly interested in developing new treatments for neurological disorders, where piperazine derivatives have shown significant promise. Conditions such as depression, anxiety, and Parkinson's disease have been targeted with various piperazine-based compounds due to their ability to modulate neurotransmitter systems. The unique structure of tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate suggests that it may offer new therapeutic avenues in this area.
Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and reduce potential side effects. By refining its chemical structure, scientists aim to develop more effective and safer pharmaceutical agents based on piperazine derivatives. The integration of advanced synthetic techniques and computational methods is crucial in this endeavor.
The development of new drugs is a complex process that involves extensive testing and validation. However, compounds like tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate provide valuable starting points for innovation. Their unique structural features offer opportunities to discover novel therapeutic agents with improved efficacy and safety profiles.
In conclusion, Tert-butyl 4-3-methyl-3-(methylamino)butylpiperazine-1-carboxylate (CAS No. 2228167-65-3) is a promising compound with significant potential in pharmaceutical research and development. Its unique structure and functional groups make it an attractive candidate for further investigation into various medical applications. As research continues to uncover new possibilities for this compound, it is likely to play an important role in the discovery and development of future therapeutic agents.
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